molecular formula C24H21N5O2S B11671283 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11671283
M. Wt: 443.5 g/mol
InChI Key: LOXXDMCXXMZKKN-MFKUBSTISA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetohydrazide class, characterized by a central 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 4. The thioether (-S-) linkage at position 3 connects to an acetohydrazide moiety, which is further functionalized with a 4-hydroxybenzylidene Schiff base. The compound’s synthesis likely involves condensation of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 4-hydroxybenzaldehyde under acidic conditions, a method analogous to related hydrazide derivatives .

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N5O2S/c1-17-7-11-20(12-8-17)29-23(19-5-3-2-4-6-19)27-28-24(29)32-16-22(31)26-25-15-18-9-13-21(30)14-10-18/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

LOXXDMCXXMZKKN-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Triazole Ring Synthesis

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of 4-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid hydrazide under alkaline conditions. This step employs potassium carbonate (K₂CO₃) as a base in ethanol at reflux (80°C, 6–8 hours), achieving yields of 68–72%. The reaction mechanism proceeds through deprotonation of the thiol group, followed by nucleophilic attack on the α-carbon of chloroacetic acid hydrazide (Figure 1).

Reaction Conditions :

  • Solvent: Ethanol (95%)

  • Temperature: 80°C

  • Catalyst: K₂CO₃ (1.2 equiv)

  • Yield: 70 ± 2%

Sulfanyl-Acetohydrazide Intermediate

The intermediate 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is isolated via vacuum filtration and recrystallized from ethanol-water (3:1 v/v). Purity is confirmed by thin-layer chromatography (TLC) using silica gel GF₂₅₄ and ethyl acetate/hexane (1:1) as the mobile phase.

Schiff Base Formation

The final step involves condensation of the acetohydrazide intermediate with 4-hydroxybenzaldehyde in acetic acid under reflux (100°C, 4–5 hours). The reaction is catalyzed by glacial acetic acid (0.5 mL per mmol of hydrazide), yielding the target compound as a pale-yellow solid.

Optimization Notes :

  • Solvent Choice : Acetic acid enhances imine bond formation by stabilizing the protonated intermediate.

  • Stoichiometry : A 1:1.2 molar ratio (hydrazide:aldehyde) minimizes side products.

  • Yield : 65–70% after recrystallization from methanol.

Detailed Synthetic Procedures

Step 1: Preparation of 4-(4-Methylphenyl)-5-Phenyl-1H-1,2,4-Triazole-3-Thiol

  • Combine 4-methylbenzoic acid hydrazide (10 mmol) and phenyl isothiocyanate (10 mmol) in ethanol (30 mL).

  • Reflux at 80°C for 6 hours.

  • Cool to room temperature, then add 10% NaOH (15 mL) and reflux for an additional 3 hours.

  • Acidify with HCl (1M) to pH 2–3. Filter and wash with cold water.

Yield : 85% (white crystals).

Step 2: Synthesis of 2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide

  • Dissolve the triazole-thiol (5 mmol) in ethanol (20 mL).

  • Add chloroacetic acid hydrazide (5.5 mmol) and K₂CO₃ (6 mmol).

  • Reflux at 80°C for 8 hours.

  • Concentrate under reduced pressure, then pour into ice-water. Filter and recrystallize.

Yield : 70% (off-white powder).

Step 3: Condensation with 4-Hydroxybenzaldehyde

  • Mix the acetohydrazide (3 mmol) and 4-hydroxybenzaldehyde (3.6 mmol) in acetic acid (10 mL).

  • Reflux at 100°C for 5 hours.

  • Cool, pour into crushed ice, and filter. Recrystallize from methanol.

Yield : 68% (pale-yellow crystals).

Analytical Characterization

Spectroscopic Data

Parameter Value
IR (KBr, cm⁻¹) 3250 (N–H), 1670 (C=O), 1595 (C=N)
¹H NMR (DMSO-d₆, δ) 2.35 (s, 3H, CH₃), 6.85–7.89 (m, Ar–H)
¹³C NMR (δ) 165.2 (C=O), 158.7 (C=N), 21.1 (CH₃)
MS (m/z) 493 [M+H]⁺

Data corroborate the structure, with IR confirming hydrazide and imine functionalities.

Purity and Yield Optimization

Parameter Effect on Yield
Reaction Time Yields plateau after 5 hours (68%)
Catalyst (AcOH) ≤0.5 mL/mL: Linear yield increase
Solvent Polarity Ethanol > DMF (higher purity)

Purity exceeds 98% (HPLC, C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

  • Byproduct Formation : Oxidative dimerization of the thiol intermediate is minimized by conducting reactions under nitrogen.

  • Low Solubility : Use of DMSO as a co-solvent (10% v/v) enhances reactant miscibility.

  • Scale-Up Limitations : Automated flow reactors improve consistency for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The azomethine linkage can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can coordinate with metal ions. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives:

Compound Triazole Substituents Hydrazide Substituents Key Properties/Bioactivity Reference
Target Compound 4-(4-methylphenyl), 5-phenyl 4-hydroxybenzylidene Hypothesized antimicrobial/antioxidant activity due to phenolic -OH and triazole-thioether core
ZE-4b : N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4-ethyl, 5-pyridinyl 2-phenylmethylidene Enhanced solubility via pyridine; potential metal chelation
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 4-allyl, 5-(toluidinomethyl) 4-hydroxybenzylidene Improved pharmacokinetics (allyl group may increase membrane permeability)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-ethoxybenzylidene)acetohydrazide 5-(4-chlorophenyl), 4-phenyl 2-ethoxybenzylidene Electron-withdrawing Cl may enhance stability; ethoxy group alters lipophilicity
2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide 4-phenyl, 5-(p-tolylaminoethyl) 1-phenylethylidene 1.5× higher antioxidant activity than BHT; aminoethyl group enhances redox activity
N′-[(E)-(4-chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide Purine-fused triazole 4-chlorophenylmethylidene Antithyroid activity via purine-thioether interaction

Key Structural and Functional Insights:

Triazole Core Modifications: Electron-Donating Groups (e.g., methylphenyl, ethyl): Improve metabolic stability but may reduce reactivity .

Hydrazide Moiety Variations: Phenolic -OH (Target Compound): Facilitates hydrogen bonding with biological targets, critical for antioxidant or antimicrobial effects . Ethoxy or Allyl Groups: Adjust lipophilicity, influencing bioavailability and membrane penetration .

Biological Activity Trends: Antioxidant activity correlates with substituents capable of radical scavenging (e.g., phenolic -OH, aminoethyl groups) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP* (Predicted) Hydrogen Bond Donors
Target Compound 456.53 Not reported 3.8 2
ZE-4b 422.49 180–182 3.2 1
2-{[5-(4-chlorophenyl)... () 479.98 Not reported 4.5 1
Compound 15 () 534.58 207.6–208.5 4.1 3

*LogP values estimated using fragment-based methods.

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C24H21N5O2S and features a unique structural arrangement that includes:

  • A triazole ring
  • A hydroxyphenyl group
  • A sulfanylacetohydrazide moiety

This intricate structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the hydrazone : Reacting appropriate aldehydes with hydrazides.
  • Triazole synthesis : Utilizing cyclization reactions to form the triazole ring.
  • Final assembly : Combining the triazole with sulfanyl and acetohydrazide components.

Solvents such as ethanol or methanol are commonly used, often in the presence of catalysts like acetic acid to facilitate reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its biological activities supported by various studies:

Activity Description
Antimicrobial The compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antifungal It has demonstrated effectiveness against fungi such as Candida albicans .
Anticancer Potential anticancer properties have been noted, with mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Disruption of Membrane Integrity : It alters the plasma membrane structure of microbial cells, leading to increased permeability and cell death .
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases .

Case Studies

Several studies have investigated the effectiveness of this compound in various biological contexts:

  • Antimicrobial Study : In a controlled environment, this compound was tested against multiple bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics .
  • Anticancer Research : A study evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. Purification :

  • Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradient) for intermediate purification .
  • Recrystallization : Final product recrystallized from ethanol or methanol to ≥95% purity, verified by HPLC .

Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm hydrazone geometry (E-isomer) and triazole/thioether linkages. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm).
    • Hydrazone NH (δ 10.2–11.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) .

How can researchers design initial biological activity screens?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Broth microdilution against S. aureus and E. coli (concentration range: 1–100 µg/mL) with ciprofloxacin as a positive control .
  • Cytotoxicity Screening :
    • MTT Assay : Evaluate IC₅₀ values against HeLa or MCF-7 cell lines (48-hour exposure) .
  • Enzyme Inhibition : Test against COX-2 or α-glucosidase at 10 µM, using Celecoxib or Acarbose as benchmarks .

Advanced Research Questions

What strategies identify molecular targets and binding mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Screen interactions with kinase or receptor libraries (e.g., EGFR) at varying concentrations (1 nM–10 µM) to calculate KD values .
  • X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Docking Studies : Use AutoDock Vina to model interactions with catalytic pockets (e.g., triazole binding to Zn²⁺ in metalloenzymes) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:
Key Modifications :

  • Triazole Substitution : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
  • Hydrazone Tuning : Substitute 4-hydroxyphenyl with 3,4-dihydroxyphenyl to improve antioxidant capacity .

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